

# 2-(2-Chlorophenyl)piperazine dihydrochloride

## CAS number and properties

**Author:** BenchChem Technical Support Team. **Date:** April 2026

### Compound of Interest

Compound Name: 2-(2-Chlorophenyl)piperazine  
dihydrochloride

Cat. No.: B8021710

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## Abstract

This guide provides a comprehensive technical overview of 1-(2-Chlorophenyl)piperazine and its hydrochloride salts, crucial intermediates in modern medicinal chemistry. While the user query specified "2-(2-Chlorophenyl)piperazine dihydrochloride," the overwhelmingly prevalent and documented compound in scientific literature and commercial supply is the 1-substituted isomer, primarily as its monohydrochloride salt. This document will focus on this key compound, clarifying nomenclature and presenting its synthesis, characterization, applications, and safety protocols. This molecule serves as a foundational "privileged scaffold" for synthesizing a range of Active Pharmaceutical Ingredients (APIs), particularly those targeting the central nervous system. We will explore the causal logic behind its synthetic pathways, detail robust analytical methods for its characterization, and discuss its role as a precursor to blockbuster drugs such as Aripiprazole and Trazodone.

## Nomenclature and Physicochemical Properties

The nomenclature of substituted piperazines is critical. The number (e.g., 1- or 2-) indicates the position on the piperazine ring where the chlorophenyl group is attached. The 1-position is the

most common for this class of compounds. While a dihydrochloride salt is conceivable, the monohydrochloride is the standard commercial and research form.

Table 1: Core Physicochemical Properties

Property	Value	Source(s)
Chemical Name	1-(2-Chlorophenyl)piperazine monohydrochloride	[1]
Synonyms	o-CPP HCl, 2-Chlorophenylpiperazine HCl	[2][3]
CAS Number	41202-32-8	[2][3]
Molecular Formula	C <sub>10</sub> H <sub>13</sub> ClN <sub>2</sub> · HCl (or C <sub>10</sub> H <sub>14</sub> Cl <sub>2</sub> N <sub>2</sub> )	[2][4]
Molecular Weight	233.14 g/mol	[2][4]
Appearance	White to off-white crystalline powder	[2]
Melting Point	160-163 °C (decomposes)	[5]
Solubility	Slightly soluble in DMSO and Methanol	[2]
Stability	Hygroscopic (absorbs moisture from the air)	[2][6]

## Synthesis and Mechanistic Insights

The synthesis of 1-arylpiperazines is a cornerstone transformation in pharmaceutical process chemistry. The most prevalent method involves the cyclization reaction between a substituted aniline and bis(2-chloroethyl)amine hydrochloride.

## Causality in Synthetic Route Selection

The chosen pathway is favored for its reliability and scalability.

- **Starting Materials:** 2-chloroaniline is selected for the specific isomer required. Bis(2-chloroethyl)amine hydrochloride serves as the C4-N synthon, efficiently forming the piperazine ring.
- **Reaction Conditions:** The reaction is typically performed in a high-boiling solvent like xylene to achieve the necessary temperature for the cyclization to proceed efficiently.[7] The process involves two sequential nucleophilic substitution reactions where the aniline nitrogen first displaces one chloro group, followed by an intramolecular cyclization where the newly formed secondary amine displaces the second chloro group.
- **Work-up:** The product is often isolated as the hydrochloride salt, which aids in purification by crystallization and provides a more stable, solid form compared to the free base.

## Generalized Synthetic Protocol

- **Reaction Setup:** Charge a suitable reaction vessel with 2-chloroaniline and bis(2-chloroethyl)amine hydrochloride in a high-boiling solvent (e.g., xylene).[7]
- **Cyclization:** Heat the mixture to reflux (typically >120°C) for several hours until reaction completion is confirmed by a monitoring technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7][8]
- **Isolation:** Cool the reaction mixture. The product, 1-(2-chlorophenyl)piperazine hydrochloride, will often precipitate from the solvent.
- **Purification:** The crude solid can be filtered and purified by recrystallization, typically from an alcohol like ethanol, to yield the final product with high purity.

Caption: Generalized synthetic workflow for 1-(2-Chlorophenyl)piperazine HCl.

## Analytical Characterization

Robust analytical methods are required to ensure the identity, purity, and quality of the intermediate, as impurities can carry through to the final API.[9]

## Spectroscopic Identification

- Mass Spectrometry (MS): In GC-MS analysis, the free base (C<sub>10</sub>H<sub>13</sub>ClN<sub>2</sub>) will show a molecular ion peak at an m/z of approximately 196. The presence of one chlorine atom results in a characteristic M+2 isotopic peak (at m/z 198) with an intensity of about one-third of the molecular ion peak.[\[10\]](#)
- Infrared (IR) Spectroscopy: The IR spectrum will display characteristic peaks for N-H stretching (secondary amine in the ring), aromatic C-H stretching, aliphatic C-H stretching from the piperazine ring, and C-N stretching.[\[10\]](#)

## Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of 1-(2-chlorophenyl)piperazine and detecting related substances or process impurities.[\[11\]](#)

Protocol: Reverse-Phase HPLC Method for Purity Analysis

- Column: Use an octadecylsilane (C18) bonded silica column.[\[11\]](#)[\[12\]](#)
- Mobile Phase: A gradient elution is typically employed. For example:
  - Mobile Phase A: A buffered aqueous solution (e.g., disodium hydrogen phosphate).[\[11\]](#)
  - Mobile Phase B: Acetonitrile.[\[11\]](#)[\[12\]](#)
- Detection: UV detection at a wavelength of 254 nm is effective due to the aromatic ring.[\[11\]](#)
- Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent, such as a mixture of acetonitrile and water, to a known concentration.
- Analysis: Inject the sample and monitor the chromatogram for the main peak and any impurity peaks. Purity is typically calculated based on the area percentage of the main peak relative to the total peak area.

## Applications in Drug Development

1-(Aryl)piperazine derivatives are foundational building blocks for a vast number of CNS-active drugs.[\[13\]](#) The 2-chlorophenyl variant is a key intermediate in the synthesis of several major

pharmaceuticals. Its structure allows for further functionalization, typically via N-alkylation of the secondary amine on the piperazine ring.

- Aripiprazole (Antipsychotic): This compound is a critical starting material for the synthesis of the atypical antipsychotic Aripiprazole.[9][14][15] The synthesis involves the N-alkylation of 1-(2,3-dichlorophenyl)piperazine with a brominated quinolinone side chain.[15][16] While Aripiprazole itself uses the 2,3-dichloro analogue, the synthetic principle and importance of the chlorophenyl piperazine scaffold are directly demonstrated.
- Trazodone (Antidepressant): The related compound, 1-(3-chlorophenyl)piperazine, is a key intermediate and an active metabolite of the antidepressant Trazodone.[13][17] The synthesis involves coupling the piperazine intermediate with a triazolopyridine side chain.[8][17][18] This highlights the role of the chlorophenylpiperazine moiety in targeting serotonin receptors.[3][19]

Caption: Role of the arylpiperazine scaffold in synthesizing CNS drugs.

## Safety and Handling

As a chemical intermediate, 1-(2-Chlorophenyl)piperazine hydrochloride requires careful handling in a laboratory or manufacturing setting.

- Hazards: It is classified as an irritant, causing skin and serious eye irritation.[20] It may also cause respiratory irritation.[20] The compound is hygroscopic and should be protected from moisture.[6]
- Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles or face shield, and a lab coat.[6][20]
- Handling: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[20] Avoid generating dust during handling.[6] Wash hands thoroughly after use.
- Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances like strong oxidizing agents.[20]

## Conclusion

1-(2-Chlorophenyl)piperazine and its monohydrochloride salt are indispensable intermediates in pharmaceutical chemistry. Their robust synthesis, well-defined analytical profiles, and proven utility as a scaffold for high-value therapeutics underscore their importance. A thorough understanding of this compound's properties, synthesis, and handling is essential for researchers and drug development professionals working to create the next generation of central nervous system therapies.

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